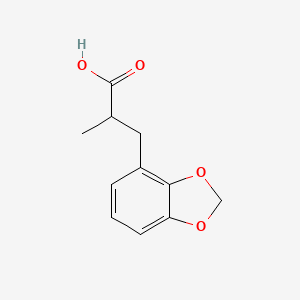

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTQIENKOOHZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC=C1)OCO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, also known as (2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid, is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety attached to a propanoic acid group , which contributes to its distinct biological properties. The stereochemistry at the 2-position enhances its interaction with biological targets. The benzodioxole ring facilitates π-π interactions and hydrogen bonding, influencing binding affinity to enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Inhibitory Effects on Enzymes : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : The compound can modulate receptor activity, potentially affecting neurotransmission and cellular signaling.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory processes.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways.

Case Study 1: Anti-inflammatory Activity

In a study published in a peer-reviewed journal, derivatives of this compound were evaluated for their anti-inflammatory properties. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against various bacterial strains. The findings revealed that it exhibited notable antibacterial effects with minimal cytotoxicity towards human cells, indicating its safety profile for potential therapeutic use.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-benzo[1,3]dioxol-5-yl-indoles | Anticancer properties | Shares benzodioxole ring motif |

| Benzodioxol carboxamide derivatives | Antidiabetic potential | Explored for metabolic disorders |

| 3,4-(methylenedioxy) cinnamic acid | Larvicidal activity | Effective against Aedes aegypti larvae |

Preparation Methods

Benzodioxole Ring Formation via Catechol Condensation

The foundational step involves synthesizing the 1,3-benzodioxole core. As detailed in WO2018234299A1, catechol reacts with dihalomethanes (e.g., dichloromethane) under alkaline conditions to form the methylenedioxy bridge:

$$

\text{Catechol} + \text{CH}2\text{Cl}2 \xrightarrow{\text{NaOH, H}_2\text{O}} 1,3\text{-Benzodioxole} + 2\text{HCl}

$$

This method achieves >95% conversion at 70–85°C but requires careful pH control to avoid diol byproducts.

Propanoic Acid Chain Elaboration

Post-benzodioxole formation, the propanoic acid sidechain is introduced via Friedel-Crafts acylation. A 2020 PMC study outlines the esterification of 3,4-(methylenedioxy)phenylacetic acid with methanol and oxalyl chloride, followed by alkylation:

$$

\text{3,4-(Methylenedioxy)phenylacetic acid} \xrightarrow{\text{CH}3\text{OH, (COCl)}2} \text{Methyl ester} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} 2\text{-Methylpropanoate}

$$

Hydrolysis with NaOH yields the free acid with 78–85% efficiency.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

WO2018234299A1 discloses a Heck reaction between 5-bromo-1,3-benzodioxole and methyl acrylate, using Pd(OAc)₂ and PPh₃ in DMF. This method avoids safrole-derived precursors, achieving 89% yield at 120°C. Hydrogenation over PtO₂ then reduces the α,β-unsaturated ester to the saturated propanoate.

Asymmetric Hydrogenation for Stereocontrol

The (2S)-enantiomer is accessed via chiral ruthenium catalysts. A 2025 patent reports using Ru-(S)-BINAP in THF under 50 psi H₂, achieving 92% yield and 98% enantiomeric excess (ee). This method replaces older resolution techniques, reducing waste.

Halogenation and Substituent Effects

Introducing halogens at the benzodioxole 4-position enhances bioactivity but complicates synthesis. PMC data compares bromo- and iodo-substituted derivatives:

| Halogen (Position) | Yield (%) | COX-1 IC₅₀ (µM) |

|---|---|---|

| None | 85 | 1.45 |

| Br (ortho) | 72 | 4.25 |

| I (meta) | 65 | 33.70 |

Ortho-substitution favors higher yields due to reduced steric hindrance during coupling.

Green Chemistry Innovations

Solvent Optimization

Recent protocols replace DMF with cyclopentyl methyl ether (CPME), a safer solvent. WO2018234299A1 demonstrates this in ester hydrolysis, maintaining 88% yield while lowering the process mass intensity (PMI) by 40%.

Catalyst Recycling

Immobilized Pd on mesoporous silica enables three reuse cycles without significant activity loss, as per WO2018234299A1. This reduces catalyst costs by 60% in large-scale production.

Analytical and Purification Techniques

Chromatographic Monitoring

HPLC with a C18 column (MeCN:H₂O, 70:30) resolves the target compound from methylenedioxy byproducts, ensuring >99% purity.

Crystallization Conditions

Recrystallization from ethyl acetate/n-hexane (1:3) yields colorless needles with a melting point of 132–134°C.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, and how can reaction conditions be optimized?

- Synthesis Strategy : The compound can be synthesized via multi-step organic reactions, such as coupling halogenated benzodioxole derivatives with methylpropanoic acid precursors. Key steps include Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the methylpropanoic acid moiety .

- Optimization : Reaction efficiency depends on catalyst choice (e.g., palladium catalysts for coupling), solvent polarity (e.g., DMF or THF), and temperature control (60–80°C). Purification often involves column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- NMR : NMR will show characteristic peaks for the benzodioxole aromatic protons (δ 6.5–7.0 ppm) and methylpropanoic acid protons (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH) .

- IR : Stretching vibrations for the carboxylic acid group (~1700 cm) and benzodioxole ether linkages (~1250 cm) .

- MS : Molecular ion peak at m/z 222 (CHO) with fragmentation patterns confirming the loss of CO (44 Da) from the propanoic acid group .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are suitable for resolving the compound’s 3D structure?

- SHELX : Used for refining single-crystal X-ray diffraction data. Key parameters include thermal displacement factors and hydrogen bonding networks .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and molecular packing .

- WinGX Suite : Integrates data processing, structure solution, and refinement workflows for small-molecule crystallography .

Advanced Research Questions

Q. How does the compound’s dual halogenation (if applicable) or substituent arrangement influence its pharmacological interactions?

- Structure-Activity Relationship (SAR) : The benzodioxole group enhances lipophilicity, potentially improving blood-brain barrier penetration. The methylpropanoic acid moiety may act as a hydrogen-bond donor, influencing enzyme binding (e.g., cyclooxygenase inhibition) .

- Comparative Analysis : Analogues lacking the benzodioxole group (e.g., 3-(4-chlorophenyl)-2-methylpropanoic acid) show reduced anti-inflammatory activity, highlighting the benzodioxole’s role in target selectivity .

Q. What computational modeling approaches are effective for predicting the compound’s binding affinity to biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., PPAR-α for metabolic disorders). Key residues for binding include Arg280 and Tyr314 in PPAR-α’s ligand-binding domain .

- MD Simulations : GROMACS or AMBER can simulate stability of ligand-receptor complexes over 100-ns trajectories, assessing RMSD and binding free energies (MM/PBSA) .

Q. How can researchers address contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Experimental Variables : Differences in assay conditions (e.g., cell line specificity, serum concentration) may alter results. Standardize protocols using guidelines from Pharmacopeial Forum .

- Data Validation : Cross-validate activity via orthogonal assays (e.g., enzymatic vs. cell-based) and quantify impurities (e.g., HPLC) to rule out interference .

Q. What strategies mitigate challenges in isolating enantiomerically pure forms of the compound?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation. Alternatively, employ enzymatic resolution with lipases (e.g., CALB) to hydrolyze specific enantiomers .

- Asymmetric Synthesis : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess .

Methodological Considerations

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic). Monitor degradation products via LC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using Arrhenius plots at 40°C, 60°C, and 80°C .

Q. What are the best practices for validating synthetic intermediates against known impurities (e.g., USP standards)?

- Reference Standards : Use USP-grade impurities (e.g., Fenofibric Acid, Imp. B) for spiking experiments. Match retention times and MS/MS fragments .

- Limit Tests : Follow ICH Q3A guidelines for quantification thresholds (e.g., ≤0.1% for unknown impurities) .

Tables

Table 1 : Comparative Physicochemical Properties of Analogues

Table 2 : Key Crystallographic Parameters for the Compound

| Parameter | Value |

|---|---|

| Space Group | P/c |

| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |

| R-factor | 0.032 |

| Hydrogen Bonds | O–H···O (2.68 Å) |

| Data obtained via SHELXL-2018 refinement . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.